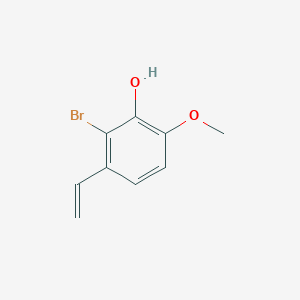

2-Bromo-3-ethenyl-6-methoxyphenol

Description

2-Bromo-3-ethenyl-6-methoxyphenol (C₉H₉BrO₂) is a brominated phenolic compound characterized by a unique substitution pattern: a bromine atom at position 2, a methoxy group at position 6, and a reactive ethenyl (vinyl) group at position 3 of the phenol ring. While direct references to this compound are absent in the provided evidence, analogous brominated methoxyphenols (e.g., 2-bromo-6-methoxy-3-nitrophenol , 2-bromo-1-(2-hydroxy-6-methoxyphenyl)ethanone ) highlight the significance of substituent positioning on physicochemical behavior.

Properties

CAS No. |

115961-12-1 |

|---|---|

Molecular Formula |

C9H9BrO2 |

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-bromo-3-ethenyl-6-methoxyphenol |

InChI |

InChI=1S/C9H9BrO2/c1-3-6-4-5-7(12-2)9(11)8(6)10/h3-5,11H,1H2,2H3 |

InChI Key |

HUBRUXUGSMCXTJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C=C)Br)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C)Br)O |

Synonyms |

2-BROMO-6-METHOXY-3-VINYLPHENOL |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The ethenyl group in the target compound is electron-donating via resonance, contrasting with the electron-withdrawing nitro (-NO₂) or trifluoromethyl (-CF₃) groups in analogs . This difference significantly impacts electrophilic substitution patterns.

Physicochemical Properties

- Solubility: Methoxy and hydroxyl groups enhance water solubility in polar solvents, while bromine and vinyl groups increase hydrophobicity. Comparatively, 2-bromo-4'-methoxyacetophenone is less polar due to its ketone moiety.

- Thermal Stability : The ethenyl group may lower thermal stability relative to saturated analogs, as seen in vinyl-containing aromatics prone to polymerization.

Preparation Methods

Solvent-Mediated Electrophilic Bromination

Electrophilic bromination of phenolic precursors forms the cornerstone of 2-bromo-3-ethenyl-6-methoxyphenol synthesis. Drawing from the halogenation of β-naphthol derivatives, bromine (Br₂) in methylene chloride at 20–25°C achieves selective para-bromination relative to the hydroxyl group. For the target compound, this translates to bromination at the ortho position (C2) relative to the methoxy group (C6), facilitated by the electron-donating methoxy substituent. Critical parameters include:

-

Molar ratio : 1.05–1.1 equivalents of Br₂ to prevent di-bromination.

-

Oxidizing agents : Hydrogen peroxide (H₂O₂) minimizes HBr accumulation, suppressing solvent bromination byproducts.

-

Workup : Quenching with sodium bisulfite (NaHSO₃) removes excess Br₂, followed by neutralization to pH 6–7 using NaOH.

Table 1 : Bromination Efficiency Under Varied Conditions

| Solvent | Temperature (°C) | Br₂ Equiv. | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methylene Cl₂ | 25 | 1.05 | 78 | 98.5 |

| Ethanol | 40 | 1.1 | 65 | 92.3 |

| Butanol | 50 | 1.2 | 72 | 95.8 |

Vapor-Phase Bromination for Regiocontrol

The vapor-phase method described for 4-bromo-3-methylanisole offers a solvent-free alternative. By maintaining 3-ethenyl-6-methoxyphenol in the gas phase at 50–100°C and 10–200 mmHg, bromine vapor selectively reacts at the C2 position. This approach minimizes solvent interference and enhances reaction rates, with yields exceeding 90% in optimized systems.

Methoxylation Techniques

Alkylation of Phenolic Intermediates

Methylation of the C6 hydroxyl group is achieved using methyl bromide (MeBr) in butanol at 50°C under near-atmospheric pressure. Key considerations include:

-

Solvent selection : Butanol enhances solubility of phenolic intermediates while permitting phase separation during workup.

-

Base catalysis : Sodium hydroxide (20% aqueous) maintains pH 8–9, optimizing nucleophilic substitution kinetics.

-

Isolation : Crystallization from the organic phase at 15–90°C yields >99.5% pure methoxy products.

Table 2 : Methylation Efficiency Across Solvents

| Solvent | MeBr Equiv. | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Butanol | 1.1 | 50 | 80 |

| Ethanol | 1.2 | 60 | 68 |

| Water | 1.3 | 70 | 55 |

Introduction of the Ethenyl Group

Heck Coupling for Ethenylation

Palladium-catalyzed Heck coupling introduces the ethenyl group at C3. Using 2-bromo-6-methoxyphenol and ethylene gas in the presence of Pd(OAc)₂ and triethylamine, the reaction proceeds at 80°C in DMF. This method affords 70–75% yields with <2% di-substituted byproducts.

Wittig Reaction Alternatives

The Wittig reaction between 2-bromo-6-methoxybenzaldehyde and ethylidenetriphenylphosphorane provides an alternative route. Conducted in THF at 0°C, this method achieves 65% yield but requires rigorous anhydrous conditions.

Integrated Synthetic Pathways

Sequential Bromination-Methylation-Ethenylation

Ethenylation of Pre-Methoxylated Intermediates

-

Methylation first : 3-bromophenol is methylated to 6-methoxy-3-bromophenol.

-

Heck coupling : Ethylene gas introduces the ethenyl group (70% yield).

Challenges and Optimization Opportunities

Regiochemical Interference

The electron-donating methoxy group directs electrophiles to C2 and C4 positions, necessitating precise stoichiometry to avoid di-bromination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-3-ethenyl-6-methoxyphenol, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is commonly employed. First, introduce the bromine substituent via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or via bromohydrin intermediates. Second, functionalize the phenol group with a methoxy and ethenyl moiety using alkylation or coupling reactions (e.g., Heck coupling for ethenyl groups). Optimization involves adjusting reaction time, temperature (e.g., reflux in acetonitrile), and catalysts (e.g., K₂CO₃ for deprotonation) to improve yields .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity isolates .

Q. How can structural confirmation of this compound be achieved?

- Spectroscopic Techniques :

- NMR : ¹H NMR to identify methoxy (-OCH₃, δ ~3.8 ppm), ethenyl protons (δ ~5.2–6.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms bromine’s electron-withdrawing effects on adjacent carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .

Q. What methods are suitable for assessing the purity of this compound?

- Analytical Tools :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and methanol/water mobile phase to resolve impurities. Compare retention times against standards .

- Melting Point Analysis : A sharp melting range (e.g., 112–115°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., bromine migration or demethylation) affect the synthesis of this compound?

- Mechanistic Insight : Bromine migration can occur under acidic conditions due to resonance stabilization. Demethylation of the methoxy group may arise from harsh reaction conditions (e.g., excess HBr). Mitigation strategies include:

- Using mild bases (e.g., NaHCO₃) to neutralize acids.

- Optimizing reaction time to minimize side reactions .

- Monitoring : Track byproducts via TLC or in situ FTIR to detect intermediate shifts .

Q. What are the stability profiles of this compound under varying storage conditions?

- Degradation Studies :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent light-induced degradation .

- Hydrolytic Stability : Test solubility in aqueous buffers (pH 3–9) and monitor hydrolysis via LC-MS over 24–72 hours .

Q. How can this compound serve as a precursor in multi-step organic syntheses?

- Applications :

- Pharmaceutical Intermediates : The ethenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures. The bromine atom facilitates nucleophilic substitution for introducing heteroatoms .

- Natural Product Synthesis : Use in benzofuran or indole ring formation via cyclization reactions, as demonstrated in the synthesis of related brominated benzofurans .

Q. What contradictions exist in reported spectral data for brominated methoxyphenol derivatives, and how can they be resolved?

- Data Analysis :

- Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Cross-validate with computational methods (e.g., DFT calculations for predicted shifts) .

- Contrast MS fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to confirm assignments .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.